2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide

Description

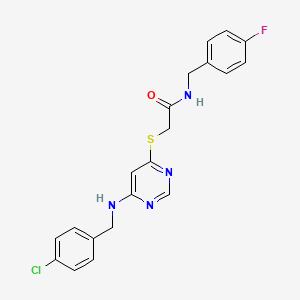

2-((6-((4-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide is a synthetic small molecule characterized by a pyrimidine core substituted with a 4-chlorobenzylamino group at position 4. A thioether linkage connects the pyrimidine ring to an acetamide moiety, which is further functionalized with a 4-fluorobenzyl group. The presence of halogenated aromatic groups (4-chloro and 4-fluoro) may enhance binding affinity through hydrophobic interactions and modulate pharmacokinetic properties like metabolic stability .

Properties

IUPAC Name |

2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN4OS/c21-16-5-1-14(2-6-16)10-23-18-9-20(26-13-25-18)28-12-19(27)24-11-15-3-7-17(22)8-4-15/h1-9,13H,10-12H2,(H,24,27)(H,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKGMWYHFIQNJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CSC2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by a pyrimidine core and various substituents, suggests diverse mechanisms of action against various biological targets.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 412.9 g/mol. It possesses a thioether linkage and an acetamide moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H21ClN4OS |

| Molecular Weight | 412.9 g/mol |

| CAS Number | 1251598-54-5 |

The biological activity of this compound can be attributed to several potential mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, thus blocking substrate access.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- DNA Interaction : The compound may intercalate into DNA, disrupting transcription and replication processes.

Antimicrobial Activity

Research indicates that derivatives similar to 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives demonstrate excellent antibacterial activity with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Table: Antimicrobial Efficacy of Related Compounds

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Pyrazole Derivative 1 | 0.22 | Staphylococcus aureus |

| Pyrazole Derivative 2 | 0.25 | Staphylococcus epidermidis |

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research on similar compounds has shown efficacy against human breast cancer cells, with IC50 values indicating significant cytotoxicity . For example, related compounds targeting poly(ADP-ribose) polymerase (PARP) exhibited IC50 values comparable to established drugs like Olaparib, demonstrating the potential for therapeutic applications in oncology.

Table: Anticancer Activity

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| Compound A | 18 | Human Breast Cancer |

| Olaparib | 57.3 | Human Breast Cancer |

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds within the same class as 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide:

- Antimicrobial Studies : In vitro evaluations demonstrated that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation significantly more than conventional antibiotics like Ciprofloxacin .

- Cytotoxicity Assessments : The cytotoxic effects of related compounds were examined in various cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action .

- Synergistic Effects : Some derivatives showed synergistic effects when combined with established antimicrobial agents, suggesting potential for enhanced therapeutic efficacy .

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide may act as an inhibitor of certain kinases implicated in cancer progression. The structural features enhance its binding affinity to target proteins, suggesting it could be developed into a therapeutic agent for cancer treatment.

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of specific enzymes by binding to their active sites, thus preventing substrate access. This property is crucial for developing targeted therapies that minimize side effects associated with conventional treatments.

Receptor Modulation

It may also function as a modulator at specific receptors, potentially altering cellular signaling pathways. This could lead to innovative therapeutic strategies for diseases where receptor modulation is beneficial.

Synthesis and Reaction Conditions

The synthesis of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide typically involves several key steps:

- Formation of the Pyrimidine Core : Synthesized through condensation reactions involving β-dicarbonyl compounds and guanidine derivatives.

- Introduction of the 4-Chlorobenzylamino Group : Achieved via nucleophilic substitution using 4-chlorobenzylamine.

- Thioether Formation : Involves reacting the amino-substituted pyrimidine with thiol derivatives.

- Amidation : The final step where the thioether intermediate reacts with 4-fluorobenzylamine to form the desired compound.

Case Studies and Research Insights

Research findings indicate that compounds similar to 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide have been evaluated for their efficacy in preclinical models:

- Study on Kinase Inhibition : A study demonstrated that related compounds effectively inhibited kinase activity in vitro, leading to reduced tumor cell proliferation.

- Receptor Interaction Studies : Research highlighted the ability of these compounds to modulate receptor activity, impacting downstream signaling pathways crucial for cellular growth and survival.

These insights underline the potential of this compound in drug development targeting specific kinases and receptors associated with cancer and other diseases .

Comparison with Similar Compounds

Compound 11 (from ):

- Structure : Features a pyrimidine ring with a 6-chloro substituent and a p-fluorobenzoyl group.

- Synthesis : Prepared via acylation of 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with p-fluorobenzoyl chloride, followed by amination.

N-(4-Chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide ():

- Structure : Contains a pyrimidine with 6-methyl and 2-(trifluoromethylphenyl) groups, linked via sulfanyl to a 4-chlorobenzyl acetamide.

- Key Differences : The trifluoromethylphenyl group introduces strong electron-withdrawing effects, which could enhance metabolic stability compared to the 4-fluorobenzyl group in the target compound. The methyl group at position 6 may reduce steric hindrance, improving binding kinetics .

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ():

- Structure : Pyrimidine with 4,6-dimethyl substituents and a sulfanyl-linked acetamide attached to a methylpyridinyl group.

- Comparison : Simplified substituents (methyl groups) likely increase hydrophobicity (higher logP) compared to the halogenated aromatic groups in the target compound. This may affect solubility and membrane permeability .

Thiadiazole and Pyrazolopyrimidine Derivatives

Compound 5j ():

- Structure: 1,3,4-Thiadiazole core with (4-chlorobenzyl)thio and phenoxyacetamide groups.

- Properties : Melting point 138–140°C, yield 82%.

- However, the shared 4-chlorobenzyl and acetamide motifs suggest overlapping synthetic strategies .

N-(4-Bromophenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)acetamide ():

- Structure : Pyrazolopyrimidine dione core with a 4-fluorobenzyl group and bromophenyl acetamide.

- Physicochemical Data : XlogP = 2.6, topological polar surface area (TPSA) = 87.5 Ų.

Kinase-Targeting Analogues

Compound 20 ():

- Structure: Pyrimidinone derivative with a 4-methoxybenzyl group and trifluoromethylbenzothiazole acetamide.

- Activity : Developed as a CK1-specific inhibitor, highlighting the role of pyrimidine scaffolds in kinase targeting.

- Comparison : The 4-methoxybenzyl group may engage in hydrogen bonding, while the trifluoromethylbenzothiazole introduces steric and electronic effects absent in the target compound .

Key Findings and Implications

Structural Flexibility : Modifications to the pyrimidine core (e.g., methyl, trifluoromethyl, or dione groups) significantly impact target selectivity and physicochemical properties .

Halogen Effects: The 4-chlorobenzyl and 4-fluorobenzyl groups in the target compound likely enhance hydrophobic interactions and metabolic stability compared to non-halogenated analogs .

Synthetic Challenges : Thioether formation and amination steps are common in these compounds, but yields vary (72–88%), emphasizing the need for optimized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.